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molecular formula C10H8Cl2N2O B8720199 N-(3,4-dichlorobenzyl)-2-cyanoacetamide

N-(3,4-dichlorobenzyl)-2-cyanoacetamide

Cat. No. B8720199
M. Wt: 243.09 g/mol
InChI Key: QMHCXFJDPZWLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028084

Procedure details

A solution of 113.3 g. (1.002 moles) of ethyl cyanoacetate and 176.4 g. (1.002 moles) of 3,4-dichlorobenzylamine in 400 ml. of absolute ethanol is heated at reflux with stirring for 42 hours which upon cooling the entire solution solidifies. The latter is broken-up, slurried in ether, isolated by filtration and dried in vacuo to give 179.8 g. of product as a white solid, m.p. 144°-5° C.
Quantity
1.002 mol
Type
reactant
Reaction Step One
Quantity
1.002 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[Cl:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[Cl:18])[CH2:13][NH2:14].C(O)C>CCOCC>[Cl:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[Cl:18])[CH2:13][NH:14][C:4](=[O:6])[CH2:3][C:1]#[N:2]

Inputs

Step One
Name
Quantity
1.002 mol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
1.002 mol
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 42 hours which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling the entire solution
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 179.8 g

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
Smiles
ClC=1C=C(CNC(CC#N)=O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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